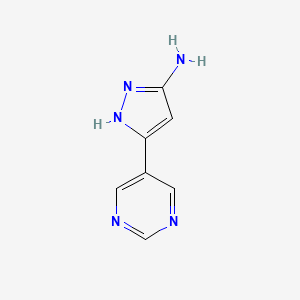

3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-pyrimidin-5-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H7N5/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,(H3,8,11,12) |

InChI Key |

UYPDCCPUNINMIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1N)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Pyrimidin 5 Yl 1h Pyrazol 5 Amine and Its Derivatives

Strategic Approaches for the Synthesis of the Core 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine Scaffold

The construction of the this compound framework relies on established principles of heterocyclic chemistry. The primary methods involve the formation of the pyrazole (B372694) ring from acyclic precursors that already contain the pyrimidine (B1678525) moiety.

Multi-Component Reaction Design and Implementation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 3-substituted-5-aminopyrazoles, a three-component reaction is a viable strategy. A general approach involves the condensation of an aldehyde (pyrimidin-5-carbaldehyde), an active methylene (B1212753) nitrile (like malononitrile), and hydrazine (B178648). researchgate.netnih.govnih.gov This method allows for the rapid assembly of the pyrazole core. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of hydrazine and subsequent cyclization and aromatization. The use of catalysts such as piperidine (B6355638) or L-proline can facilitate these transformations. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | H₂O/EtOH, 55 °C, LDH@CuI catalyst | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| (Hetero)aromatic Aldehyde | Hydrazine Hydrate | Ethyl Acetoacetate | Piperidine, H₂O, RT | Pyrano[2,3-c]pyrazole derivative | nih.gov |

| Aldehyde | 5-Aminopyrazole | Dimedone | Ethanol (B145695), reflux | 1H-Pyrazolo[3,4-b]quinoline derivative | nih.gov |

| This table presents examples of multi-component reactions for the synthesis of related pyrazole structures. |

Cyclocondensation and Annulation Pathways

The most classical and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. nih.gova2bchem.com To obtain the target molecule, 3-(pyrimidin-5-yl)-3-oxopropanenitrile would be the key intermediate. This precursor can be synthesized through a Claisen condensation between a pyrimidine ester and acetonitrile. The subsequent reaction of this β-ketonitrile with hydrazine hydrate, typically in a protic solvent like ethanol and often under reflux, leads to intramolecular cyclization, dehydration, and formation of the desired this compound.

The reaction's regioselectivity is generally high, with the hydrazine nitrogen attacking the ketone carbonyl, followed by cyclization involving the nitrile group to form the 5-amino-pyrazole isomer.

| β-Ketonitrile Precursor | Hydrazine Source | Solvent/Conditions | Product | Ref |

| 3-Oxo-3-(ferrocenyl)propanenitrile | 2-Hydrazinylpyridine | Ethanol, reflux, 48h | 3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | nih.gov |

| 3-Cyclopropyl-3-oxopropanenitrile | Hydrazine Hydrate | Acid or base catalysis | 3-Cyclopropyl-1H-pyrazol-5-amine | a2bchem.com |

| Benzoylacetonitrile | Phenylhydrazine | Neat, then acylation | N-(1,3-diphenyl-1H-pyrazol-5-yl)amide | researchgate.net |

| This table illustrates the cyclocondensation approach for synthesizing analogous 3-substituted-5-aminopyrazoles. |

One-Pot Synthetic Procedures for Enhanced Atom Economy

To improve efficiency and reduce waste, one-pot synthetic procedures are highly desirable. These methods combine multiple reaction steps into a single operation without isolating intermediates. One such approach for related pyrazoles involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine. epa.gov For the target compound, this would begin with a Claisen-Schmidt condensation of pyrimidin-5-carbaldehyde and a suitable methyl ketone to form a pyrimidinyl-chalcone. This intermediate can then be reacted in the same pot with hydrazine to form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. epa.gov

Another one-pot strategy involves the (3+3) annulation of nitrile imines (generated in situ) with reagents like mercaptoacetaldehyde, which serves as an acetylene (B1199291) surrogate, to form the pyrazole ring. acs.org Adapting this to the target molecule would represent an advanced and efficient synthetic route.

Functionalization and Derivatization Strategies for Structural Diversity

The this compound scaffold contains multiple sites amenable to further chemical modification, allowing for the generation of diverse derivatives. Key strategies include reactions at the pyrimidine ring and the pyrazole's amino group.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrazole/Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic systems like pyrimidine. nih.gov The pyrimidine ring in this compound is inherently electron-poor and can undergo SNAr if substituted with a suitable leaving group, such as a halogen, at the C2, C4, or C6 positions. The reaction regioselectivity can be sensitive to the position of other substituents on the ring. wuxiapptec.com For instance, a chloro- or fluoro-substituent on the pyrimidine ring can be displaced by various nucleophiles like amines, alcohols, or thiols, often requiring heat or base catalysis. nih.govnih.gov

Conversely, the pyrazole ring is generally considered electron-rich, making it less susceptible to nucleophilic attack. However, functionalization at the C4 position of the pyrazole ring is typically achieved through electrophilic substitution reactions. beilstein-archives.org SNAr on the pyrazole ring itself is uncommon unless strongly activated by electron-withdrawing groups. rsc.org

| Substrate | Nucleophile | Conditions | Product Type | Ref |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Amines, Thiols, Alcohols | K₂CO₃/DMF or NEt₃/DCM | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | nih.gov |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various Amines | PEG 400, 120 °C, 5 min | 4-Amino-substituted imidazo[1,5-a]pyrimidine | nih.gov |

| 5,7-Dichloropyrazolo[1,5-a]pyrimidine carboxylate | Aqueous NaOH | THF, RT | Selective C5-hydrolysis product | wuxibiology.com |

| This table provides examples of SNAr reactions on related fused nitrogen heterocycles. |

Condensation Reactions with Aldehydes and Ketones

The primary amino group at the C5 position of the pyrazole ring is a key site for derivatization. It readily undergoes condensation reactions with aldehydes and ketones, typically under acid catalysis, to form the corresponding imines, also known as Schiff bases. wikipedia.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by using a drying agent like magnesium sulfate (B86663) or through azeotropic distillation. mdpi.com

These imine derivatives are not just final products but also valuable intermediates. The imine nitrogen and the N1 of the pyrazole ring can act as a 1,3-bisnucleophile. Subsequent intramolecular cyclization or reaction with another biselectrophilic partner can lead to the formation of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. nih.govnih.govbeilstein-journals.org For example, reaction of an aminopyrazole with a β-dicarbonyl compound or a β-ketoester leads directly to a pyrazolo[1,5-a]pyrimidine (B1248293). nih.govnih.gov

| Aminopyrazole | Carbonyl Compound | Conditions | Product Type | Ref |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde | MgSO₄, Methanol, RT | N-Pyrazolyl imine | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketones | Acetic Acid, reflux | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Amino-3-arylpyrazoles | Meldrum's Acid Derivatives | Nitrobenzene, heat | Pyrazolo[1,5-a]pyrimidin-7-one | uchile.cl |

| 3-Aminopyrazoles | Aldehydes / Sulfoxonium Ylides | Rh(III) catalyst, MW | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| This table shows examples of condensation reactions involving aminopyrazoles and carbonyl-containing compounds. |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the pyrazole-pyrimidine scaffold. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate.

In the context of this compound and its derivatives, the Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl substituents at specific positions on both the pyrazole and pyrimidine rings, provided a suitable halide is present. For instance, a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative can be coupled with various aryl and heteroaryl boronic acids. rsc.org This strategy is crucial for creating structural diversity and synthesizing compounds with tailored electronic and steric properties.

The reaction conditions for Suzuki-Miyaura coupling of these nitrogen-rich heterocycles often require careful optimization. The presence of multiple nitrogen atoms can sometimes inhibit the palladium catalyst. nih.gov However, the use of appropriate ligands and precatalysts can overcome these challenges, allowing for efficient coupling under mild conditions. nih.gov For example, a palladium(0) catalyst with a suitable phosphine (B1218219) ligand and a base like potassium phosphate (B84403) is often employed. researchgate.netrsc.org The reaction is typically carried out in a solvent mixture, such as dioxane and water. nih.gov

A key advantage of this methodology is its functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. nih.gov This has been demonstrated in the synthesis of various biologically active molecules where the Suzuki-Miyaura reaction is a key step in building the final molecular architecture. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrazole-Pyrimidine Systems

| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | C3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 95 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-Phenyl-3,5-dinitro-1H-pyrazole | 92 | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 | mdpi.com |

| N-(4-bromophenyl)-1-naphthamide | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | N-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-naphthamide | 85 | researchgate.net |

Intermediate Derivatization Methods (IDMs) for Targeted Modifications

Intermediate derivatization methods (IDMs) are crucial for the targeted modification of the this compound scaffold, allowing for the synthesis of a diverse library of compounds. These methods involve the chemical transformation of key intermediates to introduce various functional groups and structural motifs.

One common strategy involves the functionalization of the pyrazole or pyrimidine ring through electrophilic or nucleophilic substitution reactions. For example, halogenation of the pyrazole ring, often at the 4-position, provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling discussed previously. rsc.org

Another important derivatization pathway is the modification of the amino group on the pyrazole ring. This primary amine can be acylated, alkylated, or converted into other functional groups, providing access to a wide range of derivatives. nih.gov For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, which can exhibit distinct biological activities.

Furthermore, the pyrimidine ring itself can be modified. For pyrazolo[1,5-a]pyrimidine systems, which are structurally related to the core compound, modifications at various positions of the fused ring system can significantly influence the compound's properties. nih.gov For example, substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to be important for biological activity. nih.gov

The strategic use of protecting groups is often integral to IDMs. For instance, the pyrazole nitrogen or the amino group may be temporarily protected to direct reactions to other parts of the molecule, enabling regioselective modifications. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal.

Applications of Vilsmeier-Haack Reagents in Pyrazole-Pyrimidine System Modifications

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govchemtube3d.com It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govigmpublication.org This reaction has found significant application in the modification of pyrazole-pyrimidine systems.

The primary application of the Vilsmeier-Haack reaction on these scaffolds is the introduction of a formyl group (-CHO) onto the pyrazole ring, usually at a carbon atom with high electron density. nih.govresearchgate.net For instance, pyrazole derivatives can be formylated at the C4-position. researchgate.netresearchgate.net This formyl group is a valuable synthetic handle that can be further transformed into a variety of other functional groups. For example, it can undergo condensation reactions with amines to form Schiff bases, or it can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. igmpublication.org

The regioselectivity of the Vilsmeier-Haack formylation can be influenced by the substituents already present on the pyrazole-pyrimidine core. researchgate.net In some cases, the reaction can lead to the formation of dicarbaldehydes. For example, certain dihydropyrazolo[1,5-a]pyrimidine systems have been shown to yield 3,6-dicarbaldehydes under Vilsmeier-Haack conditions. researchgate.net

Beyond simple formylation, the Vilsmeier-Haack reagent can also mediate cyclization reactions. rsc.orgresearchgate.net In some instances, the reaction of a suitably substituted aminopyrazole with a Vilsmeier-type reagent can lead to the formation of a fused pyrazolo[3,4-d]pyrimidine ring system. researchgate.net This transformation involves an initial formylation or amidination followed by an intramolecular cyclization.

Table 2: Examples of Vilsmeier-Haack Reactions on Pyrazole Systems

| Substrate | Reagent | Product | Yield (%) | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF/POCl₃ | 5-Chloro-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| Substituted acetophenone (B1666503) hydrazone | DMF/POCl₃ | Formyl pyrazole | Good to Excellent | igmpublication.org |

| N-Alkyl-3,5-dimethyl-1H-pyrazoles | DMF/POCl₃ | N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | - | researchgate.net |

| 5-(2-Chloroacetylamino)pyrazoles | Formamide/PBr₃ | 6-[(Formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine | 73-92 | rsc.org |

Amination and Amidation Reactions of the Pyrazole Amino Group

The primary amino group at the 5-position of the this compound core is a key site for chemical modification through amination and amidation reactions. These transformations are fundamental for creating diverse libraries of compounds for various applications.

Amination reactions involve the formation of a new carbon-nitrogen bond where the pyrazole amino group acts as a nucleophile. One of the most powerful methods for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction allows for the arylation or heteroarylation of the amino group, coupling it with aryl or heteroaryl halides or triflates. While direct amination of the pyrazole amino group can be challenging, related amination strategies on similar heterocyclic systems have been successfully employed. nih.gov Another approach is copper-catalyzed Ullmann-type coupling, which provides an efficient method for the amination of halo-substituted pyrazolo[1,5-a]pyrimidines, leading to 3,5-bis-aminated products. mdpi.comnih.gov

Amidation reactions involve the acylation of the pyrazole amino group to form an amide linkage. This is typically achieved by reacting the aminopyrazole with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. For instance, the reaction of a 5-aminopyrazole with a thiophene (B33073) carboxylic acid can be facilitated by various catalysts to form the corresponding pyrazole-thiophene amide. nih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups on both the aminopyrazole and the acylating partner. The resulting amides can serve as final products or as intermediates for further transformations. nih.gov

Table 3: Examples of Amination and Amidation Reactions

Advanced Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound and its derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule.

The primary advantage of HRMS over standard mass spectrometry is its ability to distinguish between molecules with the same nominal mass but different elemental formulas. This is achieved by measuring the m/z value to a high degree of precision, typically to four or more decimal places. The experimentally determined exact mass can then be compared to the calculated exact mass for a proposed chemical formula. A close match, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized compound. mdpi.com

Common ionization techniques used in conjunction with HRMS for the analysis of pyrazole-pyrimidine derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These soft ionization methods are well-suited for these types of compounds as they typically produce intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which simplifies the interpretation of the mass spectrum.

In addition to confirming the elemental composition, HRMS can also provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem mass spectrometry, MS/MS), characteristic fragment ions are produced. The analysis of these fragments can help to confirm the presence of specific substructures within the molecule, further corroborating the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of a compound is a unique fingerprint, with absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound and its derivatives, FTIR spectroscopy provides key information regarding the characteristic vibrations of the pyrazole and pyrimidine rings, as well as the amine functionality.

In the analysis of pyrazole-pyrimidine systems, specific regions of the FTIR spectrum are of particular interest. The N-H stretching vibrations of the amine group and the pyrazole ring typically appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and pyrazole rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. Furthermore, the in-plane and out-of-plane bending vibrations of C-H and N-H bonds provide additional structural information in the fingerprint region (below 1500 cm⁻¹).

A detailed interpretation of the infrared spectra of related pyrazolo-pyrimidine compounds has been reported, aiding in the assignment of the observed vibrational frequencies. nih.gov For instance, in a study on 4-amino pyrazolo[3,4-d]pyrimidine, the FTIR and Laser Raman spectra were measured and the fundamental modes were assigned based on theoretical calculations. nih.gov Similarly, the FTIR spectrum of N,1,3-trimethyl-1H-pyrazol-5-amine shows a broad N-H stretch at 3228 cm⁻¹.

The characteristic FTIR absorption bands for a compound like this compound can be summarized as follows:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Pyrazole) | 3100 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| C=N Stretch (Ring) | 1600 - 1650 | Medium - Strong |

| C=C Stretch (Ring) | 1450 - 1600 | Medium - Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

This table presents expected ranges for the main functional groups in this compound based on data from related compounds.

Single Crystal X-ray Diffraction Analysis

For novel heterocyclic compounds like derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal for definitive structural proof. The analysis of pyrazolo[3,4-d]pyrimidine derivatives has revealed key structural features. For example, the pyrazolopyrimidine moiety is often found to be planar, with substituent groups oriented at specific angles to this plane. nih.gov

In the crystal structure of related compounds, intermolecular hydrogen bonds involving the amine groups and the nitrogen atoms of the pyrazole and pyrimidine rings play a crucial role in the formation of supramolecular architectures, such as chains or layers. nih.govnih.gov For instance, in the crystal structure of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds. nih.govresearchgate.net The study of these packing arrangements is important for understanding the solid-state properties of the material.

A representative table of crystallographic data that could be expected for a derivative of this compound is shown below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

This table contains hypothetical data representative of a single crystal X-ray diffraction analysis for a pyrazole-pyrimidine derivative.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and, in conjunction with molecular weight determination (e.g., by mass spectrometry), its molecular formula. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity.

For this compound, with the molecular formula C₇H₇N₅, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer for a pure sample should fall within a narrow margin of error (typically ±0.4%) of these theoretical values. This confirmation is a standard and essential part of the characterization of any new chemical entity. nih.govnih.gov

The theoretical and a hypothetical set of experimental elemental analysis data for this compound are presented in the table below.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 52.17 | 52.05 |

| Hydrogen (H) | 4.38 | 4.42 |

| Nitrogen (N) | 43.45 | 43.31 |

This table illustrates the comparison between theoretical and hypothetical experimental data from an elemental analysis.

Biological Activity Spectrum and Pharmacological Mechanisms

Overview of Broad-Spectrum Bioactivity Associated with Pyrazole-Pyrimidine Conjugates

Pyrazole-pyrimidine conjugates represent a significant class of nitrogen-containing heterocycles that are central to the development of novel therapeutic agents. wisdomlib.org The pyrazole (B372694) ring, a five-membered heterocycle, and pyrimidine (B1678525), a six-membered heterocycle, are both independently associated with a wide spectrum of pharmacological effects. wisdomlib.orgnih.gov When combined, they can act as bioisosteres of natural purine (B94841) nucleosides, such as adenine (B156593), allowing them to competitively bind to the ATP-binding sites of various enzymes, particularly kinases. rsc.orgrsc.org

This structural mimicry is a key reason for their broad bioactivity. Research has demonstrated the efficacy of these hybrids as anticancer agents, often through the inhibition of protein kinases crucial for cell signaling, growth, and proliferation. nih.govresearchgate.net Furthermore, their utility extends to anti-inflammatory roles, frequently by targeting enzymes like cyclooxygenases (COX). nih.govresearchgate.net The scaffold is also a foundation for developing new antimicrobial agents by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or enzymes involved in cell wall synthesis. acs.orgnih.govnih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activities of pyrazole-pyrimidine derivatives are assessed through a combination of in vitro and in vivo methodologies.

In Vitro Evaluation:

Enzyme Inhibition Assays: The most direct method to determine a compound's effect on a specific target. This involves measuring the compound's ability to inhibit the activity of an isolated enzyme, such as a kinase or cyclooxygenase. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov

Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines. Common human cancer cell lines used for screening include breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and leukemia (THP-1). nih.govnih.gov The potency is often expressed as the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Antimicrobial Susceptibility Testing: To evaluate antibacterial or antifungal activity, the minimal inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism, such as Methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov

In Vivo Evaluation:

Animal Models of Disease: To assess efficacy in a living organism, compounds are tested in animal models that mimic human diseases. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is commonly used to measure the reduction in swelling. nih.gov For antibacterial activity, an infection model, such as MRSA-induced keratitis in rats, can be employed to evaluate the compound's ability to reduce the infection. acs.orgnih.gov

Toxicity Studies: Preliminary assessment of a compound's safety profile is conducted in animal models to observe any adverse effects at therapeutic doses. nih.gov

Detailed Analysis of Specific Biological Targets and Associated Mechanisms of Action

The 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold and its derivatives achieve their biological effects by interacting with and inhibiting specific enzymes. The 5-aminopyrazole portion often acts as an "adenine-mimetic" pharmacophore, forming crucial hydrogen bonds within the hinge region of kinase ATP-binding sites. mdpi.com

The pyrazole-pyrimidine structure is a cornerstone for designing inhibitors of protein kinases (PKs), enzymes that regulate a vast number of cellular processes. nih.gov Overactivity of these kinases is a hallmark of many diseases, especially cancer. nih.gov

p38 Mitogen-Activated Protein Kinase (p38MAPK): p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress. nih.govacs.org Pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, have been developed as potent p38 inhibitors. nih.govacs.org These inhibitors function by binding to a site distinct from the ATP pocket, stabilizing a conformation of the enzyme that prevents its activation. nih.gov Pyrimidine derivatives have also been reported as effective p38 MAP kinase inhibitors. ijmphs.com A pyrazole derivative, J-1063, demonstrated inhibitory activity against p38α MAP in enzymatic assays. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a critical signaling enzyme in B-cells, and its inhibition is a therapeutic strategy for B-cell cancers. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for developing BTK inhibitors. rsc.org

Akt and ERK1/2: The PI3K-Akt-mTOR pathway is vital for cell survival and proliferation, making Akt (Protein Kinase B) a target for anticancer agents. nih.gov Pyrazole-based compounds have been designed as potent, ATP-competitive inhibitors of all three Akt isoforms. nih.gov For instance, a rigid analogue of Afuresertib, a known pyrazole-based Akt inhibitor, showed an IC₅₀ value of 1.3 nM against Akt1. nih.gov Similarly, pyrazole derivatives have been developed as inhibitors of ERK1/2, another key component of the MAPK signaling pathway. nih.govgoogle.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore for targeting CDKs. nih.gov One 1H-pyrazole-3-carboxamide derivative, compound 8t , showed potent inhibitory activity against CDK2 and CDK4. mdpi.com The selectivity of pyrazole-based inhibitors can be tuned; for example, attaching a methyl group to the pyrazole ring can sterically hinder binding to CDK2, thereby improving selectivity for other kinases like ERK2. nih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR, a receptor tyrosine kinase, is linked to numerous cancers. rsc.orgnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors that compete with ATP for binding at the enzyme's catalytic domain. rsc.org The pyrimidine ring can form hydrophobic interactions with key residues like Leu718 and Gly796, while the pyrazole ring's nitrogen atom can form a hydrogen bond with Met793 in the EGFR binding site. rsc.org Certain pyrimidine analogues have displayed outstanding inhibitory activity against wild-type EGFR and its mutated forms. nih.gov

Dual Leucine (B10760876) Zipper Kinase (DLK/MAP3K12): DLK is a neuronal stress sensor kinase involved in regulating neuronal degeneration, making it a target for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comelifesciences.org Potent and selective DLK inhibitors have been developed using structure-based drug design. nih.govnih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Afuresertib Analogue (Compound 2) | Akt1 | 1.3 nM | nih.gov |

| Compound 8t | CDK2 | 0.719 nM | mdpi.com |

| Compound 8t | CDK4 | 0.770 nM | mdpi.com |

| Compound 8t | FLT3 | 0.089 nM | mdpi.com |

| Compound 8a | JNK3 | 0.227 µM | nih.gov |

Cyclooxygenase (COX) enzymes mediate the synthesis of prostaglandins, which are involved in inflammation and pain. nih.govdrugbank.com There are two main isoforms: COX-1, which is constitutively expressed and has protective functions (e.g., in the stomach), and COX-2, which is induced during inflammation. drugbank.comyoutube.com Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. drugbank.com

Pyrazole-containing compounds are well-known selective COX-2 inhibitors, with Celecoxib (B62257) being a prominent example. nih.gov Studies on novel polysubstituted pyrazoles have identified compounds with significant anti-inflammatory activity and high selectivity for COX-2. nih.gov Similarly, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory potencies comparable to the reference drug meloxicam. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify this preference. A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 10 | 8.25 | 1.05 | 7.83 | nih.gov |

| Compound 17 | 7.35 | 1.07 | 6.87 | nih.gov |

| Compound 27 | 8.02 | 1.12 | 7.16 | nih.gov |

| Celecoxib (Reference) | 7.63 | 0.88 | 8.68 | nih.gov |

Enzymes involved in the biosynthesis of the bacterial cell wall are excellent targets for novel antibiotics because they are essential for bacterial survival and absent in eukaryotes. nih.govnih.gov The Mur family of enzymes synthesizes peptidoglycan, a key component of the cell wall. nih.gov

UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB) is the second enzyme in this pathway, catalyzing the reduction of the product from the MurA enzyme. nih.govnih.gov A fragment-based drug discovery approach has identified pyrazole derivatives as fragments that can bind within the catalytic pocket of MurB from Pseudomonas aeruginosa, establishing them as a valid starting scaffold for the development of new MurB inhibitors. nih.gov

In a related context, other pyrazole-pyrimidine hybrids have been shown to inhibit a different reductase enzyme, dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of nucleic acids and amino acids. A pyrazole-clubbed pyrimidine compound (5c ) was found to be a more potent inhibitor of the DHFR enzyme (IC₅₀ = 4.00 µM) than the reference drug trimethoprim (B1683648) (IC₅₀ = 5.54 µM). nih.gov

Enzyme Inhibition Profiles

Other Enzyme Systems (e.g., Amine Oxidases, Farnesyl Transferase)

Notably, these compounds are recognized as a "privileged structural skeleton" for their ability to act as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various kinases. nih.govacs.org Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant inhibitory activity against protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. nih.gov

Key kinase targets identified for pyrazolopyrimidine derivatives include:

Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of CDK2, a key regulator of cell cycle progression. nih.govmdpi.com For example, some compounds in a study showed CDK2/cyclin A2 inhibition with IC₅₀ values as low as 0.057 µM. nih.gov

c-Src Tyrosine Kinase: The pyrazolo[3,4-d]pyrimidine derivative, Si306, was identified as a potent inhibitor of c-Src tyrosine kinase with a Ki (inhibition constant) of 0.13 μM. nih.gov c-Src is a non-receptor tyrosine kinase implicated in cancer progression and maintenance. nih.gov

Cell Division Cycle 5-Like (CDC5L) Protein: A recent study identified novel diaryl-substituted pyrazolo[3,4-d]pyrimidines as dual-targeting agents against both tubulin and CDC5L, another protein involved in mitosis. acs.org

Receptor Modulation and Ligand-Binding Studies

Adenosine (B11128) Receptor (A1AR) Antagonism

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the core structure of this compound, is a well-established class of compounds that exhibit affinity for the A1 adenosine receptor. exlibrisgroup.com These receptors are G protein-coupled receptors that play significant roles in the cardiovascular and central nervous systems.

Research has demonstrated that synthetic analogs based on this scaffold can act as potent and selective A1 adenosine receptor antagonists. exlibrisgroup.com In one study, a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) were synthesized and tested for their binding affinity. The most potent compound, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, displayed an IC₅₀ of 6.4 x 10⁻⁶ M for the A1 receptor. exlibrisgroup.com Another research effort led to the discovery of a potent dual A₂A/A₁ receptor antagonist based on a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, which was investigated as a potential agent for Parkinson's disease.

G Protein-Coupled Receptor (GPCR) Allosteric Modulation

G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins and are crucial drug targets. mdpi.comnih.gov Traditionally targeted by agonists or antagonists that bind to the same site as the endogenous ligand (the orthosteric site), a newer approach focuses on allosteric modulation. nih.gov Allosteric modulators bind to a distinct site on the receptor, remotely influencing the receptor's conformation and its response to the endogenous ligand. nih.gov

These modulators are categorized as:

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. nih.gov

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the agonist's function but can block other modulators.

This approach offers the potential for greater subtype selectivity and a more nuanced control of receptor signaling compared to traditional orthosteric ligands. nih.gov

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Positive Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR and a key target for treating various CNS disorders. Positive allosteric modulators (PAMs) of mGluR5 are of particular interest. While no studies have directly implicated this compound, compounds containing a pyrazole ring are prominent in mGluR5 PAM research.

A significant breakthrough in this area was the development of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). mdpi.com This and other pyrazole-containing molecules act at an allosteric site to potentiate the receptor's activation by its endogenous ligand, glutamate. acs.org The discovery of structurally diverse mGluR5 allosteric modulators highlights the potential for various chemical scaffolds, including pyrazole derivatives, to exhibit this activity. acs.org

Antiproliferative and Anticancer Activities

Mechanisms of Cell Growth Inhibition and Cytotoxicity against Cancer Cell Lines

The pyrazole and pyrazolopyrimidine scaffolds are featured in a multitude of compounds designed and evaluated for anticancer activity. Derivatives have shown potent cytotoxicity against a wide range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comresearchgate.net

Mechanisms of Action:

Apoptosis Induction: N-substituted pyrazole derivatives have been shown to induce apoptosis in the HL-60 leukemia cell line. researchgate.net This process involves the modulation of the Bcl-2 family of proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.net This shift in balance leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program. researchgate.net Some thienopyrazole derivatives have also been found to induce caspase-3/7 activation in HL-60 cells. mdpi.com

Cell Cycle Arrest: Pyrazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have observed cell cycle arrest at the S phase or G2/M phase in various cancer cell lines, including HL-60 and breast cancer cells, following treatment with pyrazole compounds. mdpi.commdpi.com This is often linked to the inhibition of key regulatory proteins like CDKs. mdpi.com

Cytotoxicity Spectrum: Derivatives of the closely related isomer, pyrazolo[3,4-d]pyrimidine, have demonstrated significant in vitro antiproliferative activity. The table below summarizes the cytotoxic effects (IC₅₀ values) of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) | Reference(s) |

| MCF-7 | Breast Cancer | Thioglycoside pyrazolo[3,4-d]pyrimidine | 0.045 | nih.gov |

| HCT-116 | Colorectal Carcinoma | Thioglycoside pyrazolo[3,4-d]pyrimidine | 0.006 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Thioglycoside pyrazolo[3,4-d]pyrimidine | 0.048 | nih.gov |

| HeLa | Cervical Cancer | Diaryl-substituted pyrazolo[3,4-d]pyrimidine | 0.093 | acs.org |

| A549 | Lung Carcinoma | Diaryl-substituted pyrazolo[3,4-d]pyrimidine | 0.149 | acs.org |

| A2780 | Ovarian Adenocarcinoma | Diaryl-substituted pyrazolo[3,4-d]pyrimidine | 0.180 | acs.org |

| HL-60 | Promyelocytic Leukemia | Thieno[2,3-c]pyrazole derivative | 0.95 | mdpi.com |

Note: The IC₅₀ values presented are for various derivatives within the pyrazolo[3,4-d]pyrimidine and related pyrazole classes, as specific data for this compound was not available in the cited literature.

Furthermore, in vivo studies using the Ehrlich Ascites Carcinoma (EAC) model have shown that 5-amino pyrazole derivatives can produce an effective antitumor response, indicated by a reduction in tumor volume and ascites fluid.

Induction of Apoptosis and Cell Cycle Arrest Phenomena

The pyrazole-pyrimidine scaffold is a cornerstone in the development of compounds that modulate cell cycle progression and induce programmed cell death (apoptosis), key processes in cancer therapy.

Derivatives of this family have been shown to exert significant effects on cell cycle checkpoints. For instance, certain 3-aminopyrazole-based kinase inhibitors can lead to an accumulation of cells in the G2/M phase. nih.gov Specifically, the inhibition of Cyclin-Dependent Kinase 16 (CDK16) by these compounds has been linked to the upregulation of the tumor suppressor protein p27, which in turn triggers G2/M cell cycle arrest and apoptosis. nih.gov Similarly, studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have demonstrated their ability to cause cell cycle arrest in the S-phase and increase the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov This effect is often accompanied by morphological changes characteristic of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine. nih.govresearchgate.net

The apoptotic mechanism induced by these compounds is frequently tied to the intrinsic pathway, involving mitochondrial damage. nih.gov Furthermore, some pyrazole derivatives, such as 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide, have been noted for their capacity to induce significant cell apoptosis in cancer cell lines. nih.gov Research on pyrano[2,3-c]pyrazolopyrimidines has also highlighted their ability to arrest the cell cycle in the S phase, associated with a marked increase in the p21 protein, a critical inhibitor of cell cycle progression. tandfonline.com

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a validated strategy in cancer treatment. Microtubules, polymers of tubulin, are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis. Several derivatives built upon the pyrazole and pyrazolopyrimidine framework have been identified as potent inhibitors of tubulin polymerization.

A notable example is a novel pyrazole compound that was found to exhibit potent anticancer cytotoxicity by, among other mechanisms, inhibiting tubulin polymerization in triple-negative breast cancer cells. mdpi.com Furthermore, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolopyrimidines, were specifically designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov The most potent of these compounds significantly inhibited tubulin polymerization and disrupted the cellular cytoskeleton at nanomolar concentrations. nih.gov Molecular modeling studies have supported these findings, illustrating how these molecules fit into the colchicine site on tubulin to exert their inhibitory effect. nih.gov

Antimicrobial Efficacy

The pyrazole-pyrimidine core structure has proven to be a versatile scaffold for the development of novel antimicrobial agents, demonstrating efficacy against a wide array of bacteria and fungi, including multidrug-resistant strains.

Antibacterial Activity

Derivatives containing the pyrazole-pyrimidine moiety have shown significant antibacterial action against both Gram-positive and Gram-negative bacteria.

Gram-Negative Bacteria: Compounds such as pyrazole-pyrimidinethiones have been reported as potent inhibitors of Escherichia coli, with some derivatives showing MIC values as low as 12.5 μg/ml. nih.gov Other pyrazole derivatives have also demonstrated exceedingly high activity against E. coli. nih.gov Against Pseudomonas aeruginosa, certain pyrazole-clubbed compounds have shown inhibitory potential. nih.gov In the fight against resistant strains, pyrazole compounds have been optimized as antibiotic adjuvants, showing remarkable synergistic activity with colistin (B93849) against carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae. mdpi.com Specifically, peptoids, a class of peptidomimetics, have demonstrated antibacterial activity against metallo-β-lactamase (MBL) producing Gram-negative bacteria, including NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov

Gram-Positive Bacteria: Moderate inhibitory activity has been observed for pyrazole-pyrimidinethiones against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Other synthesized pyrazole derivatives have shown high activity against S. epidermidis and notable inhibition against S. aureus and Bacillus subtilis. nih.govjocpr.com Additionally, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine-substituted piperazine (B1678402) have exhibited potent inhibitory effects against a panel of Gram-positive bacteria, including drug-resistant strains. nih.gov

| Bacterial Strain | Activity of Pyrazole/Pyrimidine Derivatives | Reference |

|---|---|---|

| Escherichia coli | Potent inhibition by pyrazole-pyrimidinethiones (MIC 12.5 μg/ml). | nih.gov |

| Staphylococcus aureus | Moderate inhibition by pyrazole-pyrimidinethiones. | nih.gov |

| Bacillus subtilis | Inhibition observed with certain pyrazole derivatives. | jocpr.com |

| Pseudomonas aeruginosa | Inhibition by pyrazoline-clubbed pyrazole derivatives. | nih.gov |

| Klebsiella pneumoniae (NDM-1) | Synergistic activity with colistin; inhibited by peptoids. | mdpi.comnih.gov |

| Streptococcus pyogenes | Moderate inhibition by pyrazole-pyrimidinethiones. | nih.gov |

| Acinetobacter baumannii (NDM-1) | Synergistic activity with colistin; inhibited by peptoids. | mdpi.comnih.gov |

Antifungal Activity

The antifungal potential of this chemical class extends to various human and plant fungal pathogens.

Research has shown that pyrazole derivatives can be highly active against Aspergillus niger, in some cases more so than the standard drug Clotrimazole. nih.gov Antifungal activity has also been documented for pyridylpyrazol amide derivatives containing pyrimidine motifs against pathogens like Fusarium oxysporum and Alternaria species. nih.gov Furthermore, pyrazole derivatives have demonstrated inhibitory effects against Candida albicans and Aspergillus flavus. nih.govnih.gov Specifically, novel pyrazol-5-yl-benzamide derivatives were found to be potent succinate (B1194679) dehydrogenase inhibitors, exhibiting excellent in vitro activity against Sclerotinia sclerotiorum. acs.org There is currently limited specific data in the reviewed literature regarding the activity of this compound derivatives against Fusarium verticillioides, Aspergillus ochraceous, and Penicillium chrysogenum.

| Fungal Pathogen | Activity of Pyrazole/Pyrimidine Derivatives | Reference |

|---|---|---|

| Aspergillus niger | High activity observed, sometimes exceeding standard antifungals. | nih.gov |

| Candida albicans | Promising antifungal effects demonstrated. | nih.gov |

| Fusarium verticillioides | Activity noted for related pyrimidine derivatives against Fusarium spp. | nih.gov |

| Aspergillus ochraceous | Data not prominently available in the reviewed sources. | |

| Aspergillus flavus | Inhibitory effects have been documented. | nih.gov |

| Alternaria alternata | Activity noted for pyridylpyrazol amide derivatives. | nih.gov |

| Penicillium chrysogenum | Data not prominently available in the reviewed sources. |

Anti-Tubercular Potential and Minimum Inhibitory Concentration (MIC) Determinations

Pyrazolo[1,5-a]pyrimidines, a class of compounds closely related to this compound, have emerged as potent agents against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.gov These compounds have been identified as inhibitors of mycobacterial ATP synthase. nih.gov

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones and 2-pyrazolylpyrimidinones have been conducted to optimize their antitubercular potency. nih.govacs.org These studies revealed that specific substitutions on both the pyrazole and pyrimidinone rings are critical for maintaining and improving activity against M.tb. nih.gov For example, masking the pyrimidinone amide group can abolish activity, highlighting its importance for target interaction. nih.gov MIC values for promising pyrazolo[1,5-a]pyrimidine (B1248293) analogues against the M.tb H37Rv strain have been reported, with some compounds showing potent inhibition. nih.gov Similarly, other pyrazole derivatives have been screened against the MTB H37Rv strain, demonstrating their potential as anti-tubercular leads. nih.gov

Other Pharmacological Activities

The therapeutic potential of the pyrazole and pyrimidine scaffolds extends beyond anticancer and antimicrobial applications.

Kinase Inhibition: Pyrazolopyrimidine derivatives have been developed as dual inhibitors of mTOR and HDAC, which are crucial targets in cancer therapy. nih.gov Additionally, certain pyrimidine derivatives are known to act as VEGFR-2 inhibitors, which can reduce angiogenesis and tumor growth. wikipedia.org

Anti-inflammatory and Analgesic: The pyrazole moiety is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example. nih.govnih.gov Numerous pyrazole and pyrazoline derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties. nih.govglobalresearchonline.net

Other CNS and Metabolic Activities: The versatility of the pyrazole nucleus is further demonstrated by its presence in drugs with diverse therapeutic actions, including antipsychotic, anti-obesity, and antidepressant effects. nih.govresearchgate.net

Antiviral Properties (e.g., against SARS-CoV-2 Main Protease (Mpro))

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. bldpharm.com The inhibition of Mpro can block the viral life cycle. mdpi.com While specific studies on the direct inhibitory activity of this compound against SARS-CoV-2 Mpro are not extensively detailed in publicly available literature, the broader class of pyrazole derivatives has been investigated for such properties. researchgate.net

General research indicates that pyrazole-containing compounds are being explored as potential antiviral agents. researchgate.netrsc.org For instance, various pyrazole derivatives have been synthesized and evaluated for their ability to inhibit viral proteases. bldpharm.com The structural features of these molecules, such as their ability to form hydrogen bonds and other interactions within the enzyme's active site, are crucial for their inhibitory potential. However, without specific experimental data for this compound, its efficacy as a SARS-CoV-2 Mpro inhibitor remains speculative.

Table 1: Antiviral Activity Data for Selected Pyrazole Derivatives

No specific data is available for this compound. The table below is a template for how such data would be presented if available.

| Compound | Target | Assay Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Herbicidal Efficacy (e.g., against barnyard grass)

Barnyard grass (Echinochloa crus-galli) is a common and troublesome weed in many agricultural systems, particularly in rice cultivation. academicjournals.org The development of effective herbicides is crucial for managing this weed. Pyrazole and pyrimidine derivatives have been a focus of herbicide research due to their ability to inhibit essential plant enzymes.

Studies on related pyrazolylpyrimidine compounds have shown herbicidal activity against various weeds. nih.gov The mode of action often involves the inhibition of key enzymes in the plant, leading to growth inhibition and eventual death. For example, some pyrazole derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids.

Table 2: Herbicidal Efficacy Data for Selected Pyrazole Derivatives against Barnyard Grass

No specific data is available for this compound. The table below is a template for how such data would be presented if available.

| Compound | Application Rate (g/ha) | Growth Inhibition (%) | Citation |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of derivatives based on the 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold is profoundly influenced by the nature and position of various substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. Systematic modifications have provided crucial insights into the structural requirements for optimal target engagement.

The introduction of diverse aromatic and aliphatic groups onto the pyrazole and pyrimidine rings has been a key strategy in exploring the chemical space around the core scaffold. Research has shown that these substitutions can significantly modulate the potency and selectivity of the compounds.

For instance, in the context of kinase inhibition, the addition of different substituents to the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related bicyclic system, has been shown to enhance activity and selectivity. nih.gov Modifications at the C2 and C5 positions of the pyrazolo[1,5-a]pyrimidine core with various groups have been explored to optimize potency. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ, modifications with benzimidazole (B57391) groups and amine subunits were found to be crucial for activity. nih.gov Specifically, N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol at the C2 position showed promising potency. nih.gov

Furthermore, studies on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents revealed that a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, was effective. mdpi.com This highlights the importance of specific aryl substitutions in achieving desired biological outcomes.

The versatility in synthesis allows for the introduction of a wide array of substituents, facilitating comprehensive SAR studies. nih.gov The choice of substituents on the pyrazole ring can even influence the reactivity and selectivity of cyclization processes, leading to distinct substitution patterns on the pyrimidine ring. nih.gov

Table 1: Impact of Substitutions on Biological Activity

| Core Scaffold | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | C2 | N-tert-butylpiperazin-1-ylmethyl | Promising potency | PI3Kδ Inhibition | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | C2 | 2-(4-piperidin-1-ylmethyl)-2-propanol | Promising potency | PI3Kδ Inhibition | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | C3 | 4-fluorophenyl | Effective | Anti-mycobacterial | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | C5 | Alkyl, Aryl, Heteroaryl | Effective | Anti-mycobacterial | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | C7 | Amino derivatives | Helped restore kinase selectivity | IGF-1R Inhibition | nih.gov |

The electronic properties of substituents on the pyrazole and pyrimidine rings play a critical role in determining biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic system, thereby influencing its interaction with biological targets.

For example, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors, the presence of sulfonamide groups, which are strongly electron-withdrawing, led to enhanced inhibition of carbonic anhydrase (CA) isoforms. nih.gov Specifically, compounds bearing a sulfonamide moiety displayed low nanomolar inhibitory constants (Ki) against CA IX. nih.gov

Conversely, the strategic placement of electron-donating groups can also be beneficial. While specific examples directly pertaining to this compound are limited in the provided results, the general principles of medicinal chemistry suggest that EDGs can increase the basicity of the heterocyclic nitrogens, potentially enhancing hydrogen bonding interactions with target proteins. The orientation of substitution is also highly dependent on the reaction conditions and the reagents used. For instance, nitration of pyrazolo[1,5-a]pyrimidine can yield a 3-nitro (EWG) or 6-nitro compound depending on the nitrating agent. researchgate.net

The amino group at the 5-position of the pyrazole ring is a key functional group that often plays a crucial role in the biological activity of this class of compounds. nih.gov It can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of target proteins.

The versatility of the 5-aminopyrazole moiety is widely reported in medicinal chemistry, with derivatives being investigated as kinase inhibitors, anticancer, antibacterial, antimalarial, and anti-inflammatory agents. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines, a related and frequently studied scaffold, often starts from 5-aminopyrazoles, highlighting the importance of this functional group as a synthetic handle and a key pharmacophoric element. mdpi.com

In the context of kinase inhibition, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which shares similarities with our subject compound, has been utilized as a pharmacophore to target cyclin-dependent kinases (CDKs). nih.gov Modifications around this core, including on the pyrazole ring, have significant effects on selectivity. nih.gov

The specific placement of substituents on the pyrazole and pyrimidine rings, known as regioselectivity, is a critical determinant of biological activity. Even minor changes in the position of a functional group can lead to dramatic differences in potency and selectivity due to altered interactions with the target protein.

The synthesis of substituted pyrazolo[1,5-a]pyrimidines can be designed to achieve specific regioselective outcomes, allowing for precise control over the substitution pattern. nih.gov This control is essential for systematic SAR studies. For example, the reaction of 3-aminopyrazole (B16455) with 1,3-dicarbonyl compounds is a general route to pyrazolo[1,5-a]pyrimidines, and the choice of substituents on the pyrazole can direct the position of further functionalization. researchgate.net

Furthermore, the study of positional isomers is crucial. For instance, the orientation of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring system is strongly dependent on the reagents used, leading to different isomers with potentially distinct biological profiles. researchgate.net

Identification and Characterization of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified through computational and experimental studies. dovepress.com

Typically, a pharmacophore model for kinase inhibitors based on this scaffold includes:

Hydrogen Bond Donors: The amino group at the 5-position of the pyrazole and the N-H of the pyrazole ring are crucial hydrogen bond donors. mdpi.commdpi.com

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors. mdpi.com

Aromatic/Hydrophobic Regions: The pyrazole and pyrimidine rings themselves provide a hydrophobic core that can engage in van der Waals and π-π stacking interactions with aromatic residues in the active site of kinases. nih.gov

For example, in a study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, a five-point pharmacophore model (AHHRR) was developed, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Docking studies of these inhibitors revealed crucial hydrogen bond interactions and π-π stacking. nih.gov Similarly, the design of dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold aimed to preserve hydrogen bonding with key leucine (B10760876) and methionine residues in the respective kinase active sites. mdpi.com

Rational Design Strategies for Optimizing Potency, Selectivity, and Desired Biological Profiles

One common strategy is scaffold hopping , where the core scaffold is modified while retaining the key pharmacophoric features. For instance, the pyrazole core was identified through a scaffold hopping approach to rigidify a tertiary amine scaffold in the development of meprin inhibitors. nih.gov

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. Docking simulations can predict how a designed molecule will bind to the active site, allowing for the optimization of interactions. mdpi.com For example, molecular docking simulations of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors revealed binding modes similar to known lead inhibitors. mdpi.com

Hybrid 3D-QSAR (Quantitative Structure-Activity Relationship) models , such as CoMFA and CoMSIA, can provide detailed insights into the structural requirements for activity and guide the design of more potent compounds. mdpi.com These models were used to develop a design strategy for novel PLK1 inhibitors based on an aminopyrimidinyl pyrazole scaffold. mdpi.com

Furthermore, molecular hybridization , which involves combining pharmacophoric elements from different known inhibitors, is another effective strategy. This approach was used to design pyrazolo[1,5-a]pyrimidines as dual inhibitors of carbonic anhydrase and cyclin-dependent kinase 6. nih.gov

Through these rational design strategies, medicinal chemists can iteratively refine the structure of this compound derivatives to achieve the desired therapeutic properties, paving the way for the development of novel and effective medicines.

Ligand Efficiency and Drug-Likeness Considerations in Compound Design

In the contemporary drug discovery landscape, the optimization of a lead compound extends beyond mere potency. The concepts of ligand efficiency (LE) and drug-likeness have become critical guiding principles in the design of novel therapeutic agents. For a scaffold such as this compound, which serves as a foundational structure for various kinase inhibitors, these metrics are paramount in steering the evolution of derivatives with a higher probability of clinical success.

Ligand efficiency is a measure that relates the binding affinity of a molecule to its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). csmres.co.ukrgdscience.comresearchgate.net It provides an assessment of how efficiently a molecule utilizes its atomic composition to achieve potency. A high LE value is indicative of a compound that achieves strong binding with a relatively small number of atoms, which is a desirable characteristic in a fragment or lead compound.

Drug-likeness, on the other hand, is a qualitative concept that evaluates a compound's resemblance to existing drugs based on its physicochemical properties. orientjchem.orgresearchgate.net A widely adopted guideline for assessing drug-likeness is Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. taylorandfrancis.comdrugbank.compharmainformatic.com Adherence to these rules is generally associated with better absorption, distribution, metabolism, and excretion (ADME) properties.

Illustrative Physicochemical Properties of the Core Scaffold

To understand the starting point for optimization, the fundamental physicochemical properties of the parent compound, this compound, are calculated. These properties form the baseline against which analogs are compared.

| Property | Value | Drug-Likeness Guideline |

| Molecular Weight (MW) | 161.17 g/mol | < 500 |

| cLogP | 0.5 | < 5 |

| Heavy Atom Count (HAC) | 12 | - |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | < 140 Ų |

| This is an interactive data table. The values are calculated based on standard computational models. |

The core scaffold itself exhibits excellent drug-like properties, with a low molecular weight and a balanced lipophilicity. This makes it an attractive starting point for fragment-based drug design and lead optimization.

Optimizing Ligand Efficiency and Drug-Likeness in Analogs

During the optimization process, various derivatives of the this compound scaffold would be synthesized and evaluated. The aim is to identify substituents that enhance binding affinity without disproportionately increasing molecular size or lipophilicity.

One key metric that combines potency and lipophilicity is the Lipophilic Ligand Efficiency (LLE), which is calculated as the difference between the pIC50 (or pKi) and the logP of the compound. csmres.co.uk An LLE value between 5 and 7 is often considered optimal. csmres.co.uk

The following table provides a hypothetical illustration of how different analogs of this compound might be evaluated based on their potency and physicochemical properties to guide further design.

| Compound | R-Group | IC50 (nM) | pIC50 | MW | cLogP | HAC | LE | LLE |

| 1 | -H (Parent) | >10000 | < 5.0 | 161.17 | 0.5 | 12 | <0.3 | <4.5 |

| 2 | 4-fluorophenyl | 500 | 6.3 | 255.24 | 2.5 | 19 | 0.33 | 3.8 |

| 3 | 4-methoxyphenyl | 250 | 6.6 | 267.28 | 2.3 | 20 | 0.33 | 4.3 |

| 4 | 3-chloro-4-fluorophenyl | 100 | 7.0 | 289.68 | 3.2 | 20 | 0.35 | 3.8 |

| 5 | 4-(morpholinomethyl)phenyl | 50 | 7.3 | 356.40 | 1.8 | 26 | 0.28 | 5.5 |

| This is an interactive data table. The data presented is illustrative and intended to demonstrate the application of ligand efficiency and drug-likeness principles. |

In this illustrative example:

The addition of simple phenyl groups (compounds 2 and 3 ) improves potency but also increases lipophilicity, resulting in modest LLE values.

Further substitution on the phenyl ring (compound 4 ) enhances potency, but the increase in cLogP keeps the LLE in a suboptimal range.

The pyrimidine ring itself is a versatile scaffold that can form crucial hydrogen bonds with target proteins, often mimicking the interactions of adenine (B156593) in ATP-binding sites. nih.govrsc.org Modifications on the pyrimidine ring can be used to fine-tune selectivity and physicochemical properties. For instance, the introduction of small alkyl or amino groups can modulate solubility and target engagement.

By systematically applying the principles of ligand efficiency and drug-likeness, medicinal chemists can navigate the complex multidimensional optimization process. For the this compound scaffold, this involves a careful balancing act of enhancing potency through targeted modifications while controlling the growth of molecular weight and lipophilicity to ensure the resulting compounds have a higher likelihood of becoming safe and effective medicines.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine, might interact with a protein target at the atomic level.

Prediction of Binding Modes and Conformations

A molecular docking study of this compound would involve simulating its interaction with the binding site of a specific biological target, for instance, a protein kinase or a receptor. The simulation would predict the most likely binding poses and conformations of the compound within the active site. This information is critical for understanding the structural basis of its potential biological activity. However, no published studies detailing such predictions for this specific compound are currently available.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The stability of a ligand-target complex is determined by a variety of non-covalent interactions. A detailed analysis of a docked pose of this compound would identify key interactions such as hydrogen bonds between the amine or pyrazole (B372694)/pyrimidine (B1678525) nitrogens and amino acid residues, pi-stacking interactions involving the aromatic rings, and hydrophobic interactions. These interactions are fundamental to the compound's binding affinity and selectivity. Without specific docking studies, a detailed analysis of these interactions for this compound remains speculative.

Estimation of Binding Affinities (Docking Scores)

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. These docking scores, typically expressed in units of energy (e.g., kcal/mol), provide a quantitative measure of the predicted binding strength. A lower docking score generally indicates a more favorable binding interaction. The generation of such data for this compound is contingent on the performance of molecular docking simulations, which have not been reported.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Had this compound been identified as a hit from a virtual screening campaign, this information would be a crucial starting point for further optimization. Conversely, it could be used as a query molecule to find other potential ligands. There is no available information to suggest that this compound has been part of such a screening process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required. The model would then be built to predict the activity of new, untested compounds based on their structural features. As there are no published studies providing a dataset of analogs of this compound with corresponding biological data, the development of a specific QSAR model is not feasible at this time.

Identification of Key Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies utilize these descriptors to build mathematical models that correlate a compound's features with its biological activity. For pyrazole and pyrimidine derivatives, several key descriptors have been identified as influential in their biological activities, which can be extrapolated to understand the potential behavior of this compound.

Commonly studied molecular descriptors for this class of compounds include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices.

Electronic descriptors: These relate to the electron distribution, including dipole moment and polarizability.

Thermodynamic descriptors: Properties like molar refractivity (MR), which relates to the volume of the molecule and its London dispersion forces, are often crucial.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap.

For a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, it has been shown that both electronic and steric parameters significantly influence their activity. While specific QSAR models for this compound are not publicly available, the importance of these descriptor classes in related compounds underscores their likely relevance.

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Topological | Wiener Index, Molecular Connectivity Index | Relates to molecular size and branching, affecting binding pocket fit. |

| Electronic | Dipole Moment, Polarizability | Governs electrostatic interactions with biological targets. |

| Thermodynamic | Molar Refractivity (MR) | Impacts binding affinity through van der Waals interactions. |

| Quantum Chemical | HOMO/LUMO energies, HOMO-LUMO gap | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is also crucial, especially concerning the rotational barrier between the pyrazole and pyrimidine rings. The relative orientation of these two rings can significantly impact the molecule's ability to fit into a biological target's binding site. Theoretical studies on related bi-heterocyclic systems often reveal a non-planar preferred conformation due to steric hindrance between hydrogen atoms on the adjacent rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amino substituent, while the LUMO can be distributed over the pyrimidine ring, which is more electron-deficient. This distribution suggests that the amine group is a likely site for electrophilic attack, while the pyrimidine ring may be susceptible to nucleophilic attack.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |